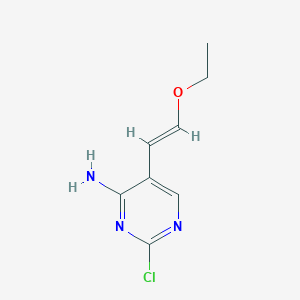
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3O. It is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-diaminopyrimidine with ethyl vinyl ether under specific conditions. One common method involves dissolving 2-chloro-4,6-diaminopyrimidine in isopropyl alcohol (IPA) and adding 3N hydrochloric acid (HCl). The mixture is then heated to 100°C for one hour while monitoring the reaction progress using thin-layer chromatography (TLC). After the reaction is complete, the solvent is evaporated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, and other oxidized products.
Reduction: Reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrimidine ring structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the ethoxyvinyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diaminopyrimidine: A precursor in the synthesis of 2-Chloro-5-(2-ethoxyvinyl)pyrimidin-4-amine.
2-Chloro-5-methylpyrimidine: A structurally similar compound with different substituents.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with distinct functional groups.
Uniqueness
This compound is unique due to its specific combination of a chloro group at position 2 and an ethoxyvinyl group at position 5. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1190862-45-3 |
|---|---|
Molekularformel |
C8H10ClN3O |
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
2-chloro-5-[(E)-2-ethoxyethenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClN3O/c1-2-13-4-3-6-5-11-8(9)12-7(6)10/h3-5H,2H2,1H3,(H2,10,11,12)/b4-3+ |
InChI-Schlüssel |
PZGLKKDFPIMFAL-ONEGZZNKSA-N |
Isomerische SMILES |
CCO/C=C/C1=CN=C(N=C1N)Cl |
Kanonische SMILES |
CCOC=CC1=CN=C(N=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


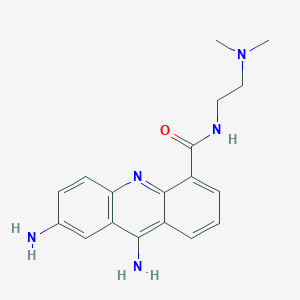
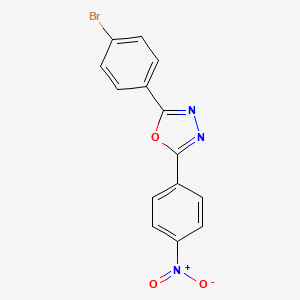
![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
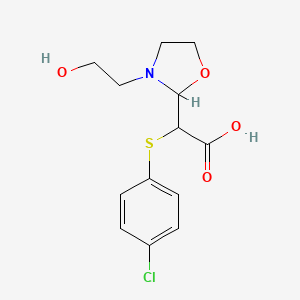
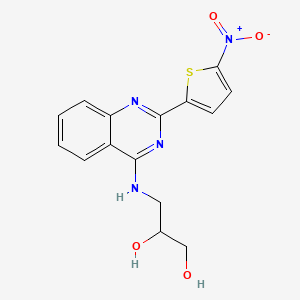
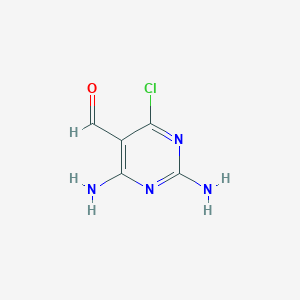
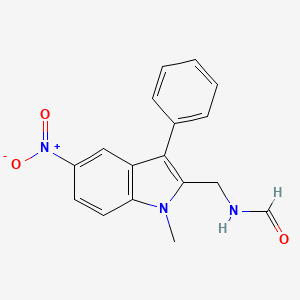
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)


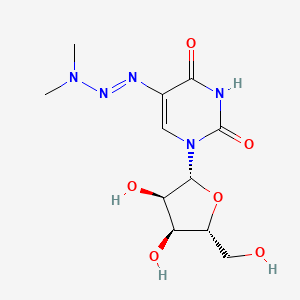

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
